Mappicine

Description

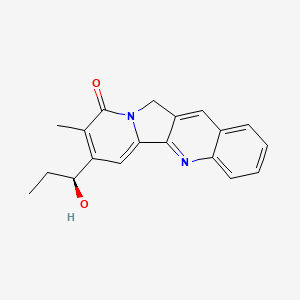

Structure

3D Structure

Properties

CAS No. |

54318-59-1 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

7-[(1S)-1-hydroxypropyl]-8-methyl-11H-indolizino[1,2-b]quinolin-9-one |

InChI |

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3/t17-/m0/s1 |

InChI Key |

WSXJPXFVULHYMX-KRWDZBQOSA-N |

SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

Isomeric SMILES |

CC[C@@H](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

Synonyms |

mappicine |

Origin of Product |

United States |

Natural Origin and Isolation Strategies

Botanical Sources and Distribution (e.g., Nothapodytes foetida, Mappia foetida)

The main botanical source of mappicine (B1196981) is the medium-sized tree Nothapodytes foetida (also known as Mappia foetida or Nothapodytes nimmoniana). phcogrev.combiomedpharmajournal.orgicm.edu.pl This tree is distributed across various regions, including Southern India, North India, Sri Lanka, Myanmar, and Thailand. phcogrev.com In India, Nothapodytes nimmoniana is prevalent in the Western Ghats of Maharashtra, Jammu and Kashmir, Goa, Tamil Nadu, and Assam, and Kerala. biomedpharmajournal.org It is considered an endangered species in some areas due to the high demand for its chemical constituents, leading to indiscriminate extraction. phcogrev.comicm.edu.pl Mappicine has been identified as a minor alkaloid in Nothapodytes nimmoniana. biomedpharmajournal.orgicm.edu.pl

Phytochemical Methods for Isolation and Purification

The isolation of mappicine from plant material involves various phytochemical techniques aimed at extracting and purifying the compound from complex mixtures. phcogrev.comchitkara.edu.in

Extraction of alkaloids from Nothapodytes foetida typically begins with air-dried plant material, such as stems, which are powdered. phcogrev.com Traditional methods include Soxhlet extraction, where the powdered plant material is sequentially extracted with solvents like hexane (B92381) (to defat the material) and then acetone. phcogrev.com Microwave-assisted extraction (MAE) has also been evaluated as a more efficient technique for extracting alkaloids like camptothecin (B557342) and 9-methoxycamptothecin (B1664710) from N. foetida, significantly reducing extraction time compared to Soxhlet, ultrasonic, and stirring extraction methods. phcogrev.comicm.edu.pl Methanol (90%, v/v) has been shown to be an effective solvent for extracting a high percentage of these alkaloids. phcogrev.comicm.edu.pl

Following extraction, concentrated plant extracts are subjected to chromatographic separation to isolate mappicine. phcogrev.com Column chromatography over silica (B1680970) gel is a common method, with elution often performed using solvent gradients, such as hexane-EtOAc mixtures. phcogrev.com High-performance liquid chromatography (HPLC) is extensively used for the analysis and purification of mappicine and related camptothecinoids. phcogrev.comicm.edu.plnih.gov Reverse-phase HPLC with acetonitrile/water mixtures is a typical approach for separating these compounds. nih.gov Fluorous chromatography, which utilizes fluorous tags to facilitate separation based on fluorine content, has also been employed in the synthesis and separation of mappicine analogues, demonstrating its utility in handling complex mixtures. researchgate.netsocietechimiquedefrance.fracs.orgacs.orgacs.orgnih.govacs.orgnih.gov

Characterization of Naturally Isolated Mappicine

The structure and properties of naturally isolated mappicine are determined through a combination of spectroscopic techniques. phcogrev.comrsc.org

The structural elucidation of mappicine relies heavily on spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). phcogrev.combiomedpharmajournal.orgniscpr.res.in For instance, the InfraRed (IR) spectrum of mappicine typically shows a broad peak around 3415 cm⁻¹ for the hydroxy stretching. niscpr.res.inarkat-usa.org The ¹H NMR spectrum provides detailed information about the proton environment, with specific signals indicating the presence of an aromatic methyl and a hydroxypropyl group. niscpr.res.in ¹³C NMR spectroscopy provides insights into the carbon skeleton. arkat-usa.org Mass spectrometry (MS), including techniques like LC-ESI-MS, helps in determining the molecular weight and formula, as well as providing fragmentation patterns crucial for confirming the structure. chitkara.edu.inniscpr.res.inarkat-usa.org For example, mappicine has a molecular formula of C₁₉H₁₈N₂O₂ and a molecular weight of 306.4 g/mol . nih.gov

The stereochemistry of mappicine, particularly at the C-20 position, is important for its biological activity. phcogrev.comniscpr.res.in For mappicine, the S-configuration at C-20 has been suggested based on its optical rotatory dispersion (ORD) and circular dichroism (CD) spectra, which show a negative Cotton effect in the 300-400 nm range. niscpr.res.in Chemoenzymatic methods involving baker's yeast or lipase (B570770) have been used to enantioselectively hydrolyze racemic mappicine acetate (B1210297) to produce (S)- and (R)-mappicine with high optical purity, further supporting the assignment of stereochemistry. phcogrev.com

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to Mappicine (B1196981) and its Analogs

The construction of the pentacyclic core of mappicine presents a considerable synthetic challenge, requiring precise control over regioselectivity and stereochemistry. Over the years, chemists have devised numerous strategies to assemble this complex architecture.

Radical annulation reactions have emerged as a powerful tool for the construction of the polycyclic framework of mappicine. One such strategy involves a cascade radical annulation route that has been successfully employed to prepare libraries of mappicine and mappicine ketone analogs. researchgate.net This approach allows for the generation of molecular diversity in a semi-automated fashion. Another example is the use of a sulfur-directed 5-exo-selective aryl radical cyclization onto enamides in the total synthesis of mappicine ketone (nothapodytine B). nih.gov The presence of phenylthio groups on the enamide directs the cyclization to proceed in a 5-exo manner, leading to the formation of a key dihydroisoindole intermediate. nih.gov

Metal-catalyzed cyclization reactions offer an efficient means to construct the cyclic systems present in mappicine. While a direct application of rhodium-catalyzed cyclization in a completed total synthesis of mappicine is not extensively documented in seminal works, the methodology holds significant potential. Rhodium(III)-catalyzed intramolecular annulation through C-H activation has been successfully applied to the total synthesis of related alkaloids such as (±)-antofine and (±)-tylophorine, demonstrating its utility in constructing similar heterocyclic systems. nih.gov Furthermore, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been developed to produce β-hydroxylactones with high diastereoselectivity, a transformation that could be adapted for the synthesis of key intermediates en route to mappicine. nih.govsemanticscholar.orgbeilstein-archives.org

A highly efficient chemoenzymatic method has been developed for the conversion of the readily available natural product camptothecin (B557342) into (S)-mappicine. This process involves the microwave irradiation of camptothecin to yield mappicine ketone as the sole product. Subsequent reduction of mappicine ketone using Baker's yeast (Saccharomyces cerevisiae) furnishes (S)-mappicine in high optical purity. This chemoenzymatic approach represents a greener and more direct route to enantiopure mappicine, leveraging the high selectivity of enzymatic transformations.

Modern Convergent and Cascade Synthetic Strategies

Synthesis of Mappicine Derivatives and Analogs

The synthesis of derivatives and analogs of mappicine is a significant area of research, driven by the need to explore the structure-activity relationships (SAR) of this class of compounds for potential therapeutic applications. Methodologies range from targeted modifications of the core structure to the generation of large compound libraries.

Targeted structural modifications of the mappicine scaffold are undertaken to enhance biological activity, improve pharmacokinetic profiles, and probe the molecular interactions with biological targets. Research has focused on modifying various parts of the molecule, including the A, B, C, and D rings of the core structure.

One area of focus has been the synthesis of analogs based on the AB ring core of mappicine. arkat-usa.org For instance, a series of AB ring core synthons were generated from 2-chloro-quinoline-3-carbaldehydes. arkat-usa.org These modifications are crucial as chemical alterations to related compounds like camptothecin have led to clinically approved drugs such as irinotecan (B1672180) and topotecan, which overcame issues of toxicity and poor solubility associated with the parent compound. arkat-usa.org The development of novel isosteric analogs of ceramidase inhibitors, which share structural motifs with mappicine derivatives, has also been explored to generate compounds with potential anticancer activity. nih.gov These strategies involve modifying hydrophobic interfaces through the creation of N-acyl, urea, and N-alkyl analogs to produce lysosomotropic or mitochondriotropic agents. nih.gov

To efficiently explore the chemical space around the mappicine scaffold, library synthesis techniques such as combinatorial chemistry and fluorous mixture synthesis have been employed. nih.govnih.govpharmatutor.org These methods allow for the rapid generation of a large number of structurally diverse compounds. pharmatutor.org

A notable application is the use of fluorous mixture synthesis to prepare a 560-membered library of mappicine analogs. nih.govacs.orgacs.org This solution-phase mixture technique offers advantages in efficiency and reaction kinetics. nih.gov The strategy involves pairing a series of organic substrates with fluorous tags of varying chain lengths. acs.orgacs.org These tagged substrates are then mixed and subjected to a multi-step reaction sequence. acs.org The resulting product mixture is then separated (demixed) using fluorous chromatography, which separates the components based on the fluorine content of their tags. acs.orgacs.org This allows for the isolation of individual, pure compounds after the tags are removed. acs.org The successful synthesis of the mappicine library demonstrated that this approach is economical, requiring significantly fewer synthetic steps compared to traditional parallel synthesis. acs.org

Table 1: Overview of Fluorous Mixture Synthesis for Mappicine Analog Library

| Step | Description | Purpose |

|---|---|---|

| Tagging | A series of initial substrates are tagged with different fluorous tags (homologous series of fluoroalkyl groups). | To enable separation of products later in the sequence. |

| Mixing | The fluorous-tagged substrates are combined into a single mixture. | To increase synthetic efficiency by performing reactions on multiple compounds simultaneously. |

| Reaction Sequence | The mixture is taken through a series of one-pot and split-parallel synthesis steps to introduce points of diversity. | To build the desired molecular complexity and create a library of analogs. |

| Demixing | The final mixture of fluorous-tagged products is separated using fluorous chromatography. | To isolate individual tagged compounds based on the fluorine content of their tags. |

| Detagging | The fluorous tags are cleaved from the isolated products. | To yield the final, pure, individual mappicine analogs. |

This table summarizes the key stages of the fluorous mixture synthesis strategy as applied to the creation of a mappicine analog library. nih.govacs.orgacs.org

Mappicine ketone, also known as nothapodytine B, is a key derivative that has been the subject of multiple total synthesis campaigns due to its biological activity. acs.orgacs.org Various synthetic strategies have been developed to construct its tetracyclic framework.

Another approach involves a sulfur-directed 5-exo-selective aryl radical cyclization onto enamides. nih.gov In this multi-step synthesis, enamides treated with Bu₃SnH-AIBN undergo a 5-exo cyclization to create dihydroisoindole intermediates, which are key to forming the core structure. nih.gov

A third strategy utilizes an inverse electron demand Diels-Alder reaction to assemble a pyridone D ring precursor. acs.org This is followed by a Friedlander condensation to construct the AB ring system and an acid-catalyzed deprotection and ring-closure to form the C ring. acs.org This convergent route was also used to prepare (±)-mappicine itself via the reduction of mappicine ketone. lookchem.com

Table 2: Comparison of Selected Synthetic Routes to Mappicine Ketone (Nothapodytine B)

| Synthetic Approach | Key Reactions | Reference |

|---|---|---|

| Pyridone Approach | Double intramolecular Michael addition; Oxidation-decarboxylation | acs.orgnih.gov |

| Radical Cyclization | Sulfur-directed 5-exo-selective aryl radical cyclization; Photochemical cyclization | nih.gov |

| Diels-Alder / Friedlander | Inverse electron demand Diels-Alder reaction; Friedlander condensation; Acid-catalyzed cyclization | acs.org |

| Heck Reaction Route | N-Alkylation; Heck reaction | lookchem.com |

This table highlights the diversity of chemical strategies employed to achieve the total synthesis of mappicine ketone.

Biosynthetic Pathway Postulations and Enzymatic Studies

While the complete biosynthetic pathway of mappicine has not been fully elucidated, it is postulated to follow the general pathway for benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant specialized metabolites. researchgate.netnih.gov

The biosynthesis of BIAs, and likely mappicine, is believed to begin with the amino acid L-tyrosine. nih.gov Through a series of enzymatic steps, tyrosine is converted into (S)-reticuline, a central intermediate in BIA metabolism. nih.gov From this branch point, various enzymatic modifications would lead to the diverse array of BIA structures. For camptothecin, a related indole (B1671886) alkaloid, the pathway is known to involve strictosamide (B192450) and other specific intermediates, suggesting that mappicine biosynthesis would also proceed through a unique series of downstream intermediates following the formation of the core alkaloid skeleton.

The biosynthesis of complex alkaloids involves a wide array of enzyme families. beilstein-journals.org In BIA pathways, key enzymatic steps are catalyzed by enzymes such as cytochromes P450, methyltransferases, oxidoreductases, and dioxygenases. researchgate.netnih.gov These enzymes are responsible for hydroxylations, methylations, ring closures, and other critical transformations that build the final molecular architecture. beilstein-journals.org For example, in morphine biosynthesis, a fusion protein of a cytochrome P450 and an oxidoreductase catalyzes the conversion of (S)-reticuline to (R)-reticuline, a crucial stereochemical inversion. nih.gov While the specific enzymes for mappicine biosynthesis have not been characterized, it is expected that analogous enzymatic machinery is involved in its formation within plant species like Nothapodytes foetida.

Structural Analysis and Molecular Characterization

Spectroscopic and Diffraction Techniques for Confirming Synthetic Products

The characterization of mappicine (B1196981) and its synthetic intermediates involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct X-ray crystallography data for mappicine itself is not extensively detailed in the provided literature, its utility for related compounds and its general importance in structural biology are noted.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a pivotal technique for confirming the structural integrity and connectivity of mappicine and its synthetic analogues. This method allows for the detailed assignment of protons and carbons within the molecular framework, providing crucial information on chemical environments, neighboring atoms, and spatial arrangements.

For instance, studies on the AB ring core of mappicine, such as (2-chloro-8-methoxy quinolin-3-yl)methanol (compound 5d), have utilized ¹H NMR and ¹³C NMR for characterization. The ¹H NMR spectrum of 5d showed characteristic signals including a singlet at δ 8.23 ppm for the C-4H, a triplet at 7.48-7.44 ppm (J=8.0 Hz), doublets at 7.38-7.36 ppm (J=8.0 Hz) and 7.06-7.04 ppm (J=7.6 Hz), a singlet at 4.90 ppm for the methylene (B1212753) protons (-CH₂), a singlet at 4.16 ppm for the methoxy (B1213986) protons (-OCH₃), and a singlet at 2.57 ppm for the hydroxyl proton (-OH) arkat-usa.org. The corresponding ¹³C NMR spectrum of 5d displayed signals at δ 154.48, 148.14, 138.59, 136.04, 133.06, 128.57, 127.47, 119.22, 108.47, 61.97 (-CH₂), and 56.05 (-CH₃) arkat-usa.org.

Another example, (2-chloroquinolin-3-yl)methanol (B155800) (compound 5a), showed a ¹H NMR singlet at δ 8.3 ppm (C-4H), doublets at 8.04-8.01 ppm (J=8.43 Hz) and 7.87-7.84 ppm (J=8.07 Hz), triplets at 7.76-7.71 ppm and 7.60-7.55 ppm, a singlet at 4.94 ppm for the -CH₂ protons, and a singlet at 2.27 ppm for the -OH proton arkat-usa.org. Its ¹³C NMR data included signals at δ 146.87 (N=C-Cl), 136.16, 132.25, 130.18, 128.16, 127.48 (2C), 127.29, 127.15, and 61.96 (-CH₂) arkat-usa.org.

For mappicine derivatives, such as mappicine 20-O-β-D-glucopyranoside (compound 19), ¹H and ¹³C NMR spectra have been instrumental in confirming the mappicine skeleton and the presence of the sugar moiety niscpr.res.in. Specific signals observed for compound 19 include a singlet at δ 2.16 ppm (3H, H-17) and a triplet at δ 5.14 ppm (1H, J=6.7 Hz, H-20), indicating the absence of the E ring characteristic of camptothecin (B557342) niscpr.res.in. The signals of a β-D-glucosyl residue were also identified in both ¹H and ¹³C NMR spectra, confirming its linkage at the C-20 position niscpr.res.in.

These detailed NMR analyses are crucial for assigning complete structures and confirming the success of synthetic pathways for mappicine and its related compounds arkat-usa.org.

Mass spectrometry (MS), including techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS), provides essential information regarding the molecular weight and elemental composition of mappicine and its derivatives, as well as insights into their fragmentation patterns.

For the AB ring core of mappicine, various synthetic compounds have been characterized by MS. For example, compound 5d showed an HRMS m/z of 223.6556 (M⁺) and an LC-MS m/z of 224.0 (M+1) for the molecular formula C₁₁H₁₀ClNO₂ arkat-usa.org. Compound 5a exhibited an LC-MS m/z of 194.4 (M+1) for C₁₀H₈ClNO arkat-usa.org. Similarly, compound 5c had an HRMS m/z of 207.1000 (M⁺) and an LC-MS m/z of 208.2 (M+1) for C₁₁H₁₀ClNO arkat-usa.org. Compound 5e showed an HRMS m/z of 207.5216 (M⁺) and an LC-MS m/z of 208.2 (M+1) for C₁₁H₁₀ClNO arkat-usa.org.

For mappicine 20-O-β-D-glucopyranoside (compound 19), the Fast Atom Bombardment Mass Spectrometry (FAB-MS) spectrum revealed a pseudomolecular peak at m/z 469 (M+H)⁺, consistent with the molecular formula C₂₅H₂₈N₂O₇, along with a fragment ion at m/z 307 (M-162+H)⁺, corresponding to the loss of the glucosyl unit niscpr.res.in. Mass spectrometry also played a role in elucidating the structures of photodegradation products of irinotecan (B1672180), some of which belong to the mappicine group of alkaloids nih.gov.

These mass spectral data confirm the molecular formulas and provide evidence for the presence of specific structural motifs through characteristic fragmentation.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within mappicine and its synthetic intermediates by detecting characteristic vibrational frequencies.

For the AB ring core of mappicine, the IR spectra of various compounds consistently show a broad peak in the range of 3415 to 3464 cm⁻¹, which is indicative of the hydroxyl stretching vibration (νOH) arkat-usa.org. This broad absorption confirms the presence of an alcohol functional group in these structures arkat-usa.org. Additionally, the disappearance of a peak around 1750 cm⁻¹, which would correspond to an aldehyde carbonyl stretching, provides confirmation of the successful reduction of an aldehyde to an alcohol during the synthesis of the AB ring core of mappicine arkat-usa.org.

Specific IR data reported for synthetic intermediates include:

Compound 5d: ν: 3464, 2920, 1634, 1462 cm⁻¹ arkat-usa.org.

Compound 5a: ν: 3416, 2917, 1622 cm⁻¹ arkat-usa.org.

Compound 5e: ν: 3342, 1654, 1437 cm⁻¹ arkat-usa.org.

These characteristic IR absorptions are crucial for confirming the presence or absence of specific functional groups and validating synthetic transformations.

X-ray crystallography has been utilized for the structural elucidation of related compounds such as camptothecin, which shares a core structural similarity with mappicine niscpr.res.in. There are mentions of crystallographic data and X-ray diffraction analysis being used in studies involving mappicine and nothapodytine B, and for the AB ring core of mappicine, indicating its application for structural confirmation within the broader mappicine chemical family sci-hub.seresearchgate.netukzn.ac.za. The technique is fundamental in confirming the crystalline nature and precise atomic arrangement of synthesized products researchgate.net.

Conformational Analysis and Stereochemical Features

Mappicine possesses a chiral center, and its stereochemical features are critical to its identity and potential biological activity. The IUPAC name for mappicine, 7-[(1S)-1-hydroxypropyl]-8-methyl-11H-indolizino[1,2-b]quinolin-9-one, explicitly indicates the (S)-configuration at the C-1 position of the hydroxypropyl side chain nih.govlookchem.com. This specific stereochemistry, often referred to as the C-20 position in the camptothecin/mappicine nomenclature, is a defining characteristic of natural mappicine niscpr.res.in.

The absolute configuration at this chiral center has been determined through various spectroscopic methods. For instance, the Circular Dichroism (CD) spectrum of mappicine 20-O-β-D-gentiobioside (compound 20) and mappicine 20-O-β-D-glucopyranoside (compound 19) showed a negative Cotton effect in the 300-400 nm region, which is indicative of the (S)-configuration at C-20, consistent with that of camptothecin niscpr.res.in. The ability to synthesize both enantiomers of mappicine, as demonstrated by "quasiracemic synthesis," underscores the importance of stereochemical control in its preparation and study wikipedia.org.

Conformational analysis, the study of the three-dimensional shapes molecules can adopt, is crucial for understanding how a molecule's shape impacts its properties and interactions fiveable.me. While direct detailed conformational analysis for mappicine itself is not provided, studies on related compounds, such as TIPS-protected derivatives of nothapodytine B (mappicine ketone), have revealed interesting conformational phenomena like atropisomerism beilstein-journals.org. In these cases, ¹H and ¹³C NMR spectra showed that the substances existed as mixtures of atropdiastereomers due to hindered rotation around a σ-bond, an effect that vanished upon removal of the bulky TIPS group beilstein-journals.org. An MM+ conformational study on a simplified analog estimated a significant energy barrier for internal rotation, highlighting the influence of substituents on conformational flexibility beilstein-journals.org. Such studies are essential for understanding the dynamic behavior and preferred conformations of complex molecular systems like mappicine.

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling play an increasingly significant role in complementing experimental spectroscopic data for structural elucidation, confirming stereochemistry, and gaining deeper insights into the conformational landscape of complex molecules like mappicine. These methods enable in silico investigations that can provide atomic-level resolution often not attainable through direct experimental measurements mdpi.com.

For mappicine and its derivatives, computational studies have been employed to establish structures and stereochemistry. For example, the structures and stereochemistry of unprecedented adducts formed by camptothecin and mappicine ketone with maleic anhydride (B1165640) were established not only from detailed spectroscopic analysis but also through computational studies researchgate.net. This demonstrates the utility of computational methods in confirming complex reaction outcomes and stereochemical assignments.

Density Functional Theory (DFT) calculations are a common computational approach used to calculate quantum chemical parameters, which can include properties like electronic structure, vibrational frequencies, and molecular geometries researchgate.networldscientific.com. While not specifically detailed for mappicine in the provided snippets, DFT calculations are routinely applied in organic chemistry to support structural assignments and predict molecular behavior. Similarly, quantum chemical calculations of optical rotations and electronic circular dichroism (ECD) spectra are used to elucidate absolute configurations, as seen in studies of other natural products researchgate.net.

Molecular modeling, including molecular mechanics (MM) and molecular dynamics (MD) simulations, can be used for conformational analysis, estimating energy barriers for rotations, and understanding the dynamic behavior of molecules beilstein-journals.orgmdpi.com. For instance, an MM+ conformational study was performed on a simplified analog of a compound related to mappicine ketone, providing an estimated energy barrier for internal rotation beilstein-journals.org. These computational tools allow chemists to explore the potential energy surface of a molecule, identify stable conformers, and understand the factors influencing molecular flexibility, which is crucial for understanding structure-activity relationships.

The integration of computational chemistry with experimental data provides a robust approach for comprehensive structural analysis of mappicine and its analogues.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been extensively employed in the structural analysis of Mappicine and its related compounds researchgate.netstackexchange.com. This quantum mechanical modeling method is crucial for determining the optimized geometry of molecules, representing their most stable structural configuration at the lowest possible ground state energy stackexchange.comrsc.org. For organic molecules like Mappicine, DFT is utilized to calculate various quantum chemical parameters, which are vital for understanding their intrinsic properties researchgate.net.

Commonly, DFT methodologies involve the use of specific functionals, such as B3LYP, which have proven reliable for optimizing molecular geometries and accurately describing electronic properties researchgate.net. These calculations can predict metrical parameters, providing precise data on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural characterization rsc.org. The application of DFT extends to exploring reaction mechanisms, where it can provide insights into the energetics and pathways of chemical transformations involving Mappicine or its synthetic precursors researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful computational tool for investigating the dynamic behavior of Mappicine at an atomic level. While DFT provides a static view of the optimized structure, MD simulations provide insights into the time-dependent evolution of molecular systems wikipedia.orgebsco.com. These simulations are particularly valuable for understanding conformational flexibility, molecular interactions, and stability in various environments, including physiological conditions wikipedia.orgrsc.org.

Studies involving Mappicine or its analogs, such as Mappicine ketone, have utilized MD simulations to explore their interactions with biological targets, for instance, in the context of antiviral activity dntb.gov.ua. MD simulations can assess the stability of ligand-protein complexes, providing critical information on how Mappicine might behave in a biological setting wikipedia.org. By simulating the physical movements of atoms and molecules over time, MD offers a dynamic picture of the compound's behavior, complementing the static insights from DFT wikipedia.orgebsco.com.

Frontier Molecular Orbital Studies

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for predicting chemical reactivity and electronic properties rsc.orglammps.org. For Mappicine and its related structures, FMO studies, often coupled with molecular electrostatic potential (MEP) analysis, provide critical insights into electron distribution and potential sites for nucleophilic or electrophilic attack wikipedia.orgzu.edu.pk.

The energies of the HOMO and LUMO are key descriptors for evaluating a molecule's electron-donating and electron-accepting capacities, respectively wuxiapptec.comresearchgate.netresearchgate.net. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a higher propensity to accept electrons researchgate.net. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a direct indicator of a molecule's chemical stability and reactivity; a smaller gap typically implies higher reactivity wuxiapptec.comresearchgate.netresearchgate.net. Research indicates that Mappicine possesses a high LUMO energy level when compared to certain other measured compounds, which can influence its electronic interactions and reactivity profile uni-rostock.de. These FMO analyses are crucial for understanding the intrinsic electronic characteristics that govern Mappicine's behavior in various chemical and biological contexts.

Molecular Mechanisms and Biological Targets

Identification of Putative Molecular Targets

The identification of molecular targets is a foundational step in drug discovery, providing insights into a compound's therapeutic potential and mechanism of action.

Modern drug discovery heavily relies on advanced methodologies to identify and validate molecular targets. Genomics, proteomics, and bioinformatics are robust pillars in this process, offering high-throughput means to generate molecular insights wikipedia.orgwikidata.org.

Genomics approaches involve analyzing large-scale DNA and RNA sequence data to discover genes and gene variants linked to specific diseases. Techniques such as linkage analysis, genome-wide association studies (GWAS), and next-generation sequencing (NGS) are employed to identify candidate drug targets based on differential expression profiles and mutational landscapes between disease and normal tissues wikipedia.orgwikidata.orgmims.com.

Proteomics focuses on the global analysis of proteins, which are the functional executors within the cell. Technologies like two-dimensional gel electrophoresis (2-DE), mass spectrometry (MS)-based approaches (e.g., shotgun proteomics and quantitative LC-MS/MS), and targeted proteomics methods enable the identification of protein profiles characteristic of disease states. Chemical proteomics, combining affinity-based approaches with MS, is particularly useful for directly capturing protein-ligand interactions from cell lysates wikipedia.orgwikidata.org. High-throughput proteomics also provides structural insights through techniques such as thermal proteome profiling (TPP) and limited proteolysis mass spectrometry (LiP-MS) wikipedia.org.

Bioinformatics plays a key role in exploiting genomic, transcriptomic, and proteomic data to gain insights into the molecular mechanisms underlying disease and to identify potential drug targets mims.comwikidata.org. It integrates multi-omics data, performs network analyses, and makes structural predictions to refine and prioritize candidate targets wikipedia.orgwikidata.org. Bioinformatics tools can identify new members of successful target classes, predict disease-relevant genes, and construct gene and protein interaction networks wikidata.org. The synergistic approach of proteogenomics integrates data from both transcriptomic and proteomic levels to overcome limitations inherent to each wikipedia.orgwikidata.org. Target deconvolution services often utilize CRISPR-based screening and proteomics to precisely identify drug targets fishersci.ca.

Mappicine (B1196981) has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV) Reverse Transcriptase (RT)-associated RNase H wikipedia.orgfishersci.ca. The HIV-1 RT enzyme plays a central role in the viral life cycle, possessing both DNA polymerase and RNase H activities citeab.com. The RNase H domain, located at the C-terminus of the p66 subunit of HIV RT, is unique to the viral enzyme and is considered a promising target for drug discovery, as it is highly conserved even in drug-resistant viral strains citeab.comuni.lu.

The active site of HIV RNase H is characterized by a negatively charged DEDD motif and two Mg²⁺ ions, which are essential for the catalytic hydrolysis of ribonucleotide phosphate (B84403) esters uni.lu. Inhibitors of this enzyme often bind to these metal ions and directly interact with the RNase H active site citeab.com. Molecular docking studies have predicted that certain RNase H inhibitors bind within the HIV-1 RT RNase H domain, forming interactions with residues critical for the enzyme's function uni.lu.

Mappicine is structurally related to camptothecin (B557342) (CPT) and mappicine ketone probes-drugs.org. Camptothecin, a natural pentacyclic alkaloid, is a well-known DNA topoisomerase I (Top1) inhibitor and a validated target for anticancer agent screening. Topoisomerase I is an essential nuclear enzyme that regulates DNA topology, crucial for processes like DNA replication, transcription, and repair.

CPT inhibits Top1 by intercalating between DNA base pairs at the Top1 cleavage site, thereby stabilizing the covalent topoisomerase-DNA complex (the "cleavage complex") probes-drugs.org. This stabilization prevents the re-ligation of DNA strands, leading to DNA damage, accumulation of cleaved DNA, and ultimately inducing apoptosis and cell death. Derivatives of camptothecin, such as irinotecan (B1672180) and topotecan, are clinically approved Top1 inhibitors.

While direct reports of Mappicine itself inhibiting Topoisomerase I are not explicitly detailed in the provided search results, its structural analogy to camptothecin and related indolizinoquinoline derivatives, some of which exhibit Top1 inhibitory activity, suggests a potential for similar interactions probes-drugs.org. For instance, 9-methoxycamptothecin (B1664710) (MCPT), also found in Nothapodytes nimmoniana (a plant source of Mappicine), has been reported to inhibit Topo I activity.

Mechanistic Studies of Action

Mechanistic studies delve into the precise ways a compound exerts its biological effects, including how it binds to its targets and the downstream cellular pathways it influences.

Elucidating the binding modes and interactions of Mappicine with its molecular targets is critical for understanding its mechanism of action. Molecular docking studies are a common computational methodology used to predict the probable and effective binding modes between a ligand and its target protein. These studies can reveal the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex.

For HIV-1 RT RNase H inhibitors, binding to the active site is often metal-dependent, involving coordination with catalytic site residues such as D443, E478, D498, and D549 citeab.com. This metal-dependent binding mode is crucial for inhibiting the enzyme's function. In the context of DNA-intercalating compounds, such as camptothecin, the planar structure allows for intercalation between DNA base pairs at the cleavage site of Topoisomerase I probes-drugs.org. Studies on indolizino[1,2-b]quinolines, which share structural features with Mappicine, have shown an intercalative binding mode to DNA, where the chromophore orients perpendicular to the helix axis probes-drugs.org. This type of interaction is often associated with the unwinding of supercoiled DNA probes-drugs.org.

Pathway perturbation analysis is a powerful bioinformatics approach used to identify the biological pathways that are significantly affected by a chemical compound or genetic perturbation. This analysis helps in understanding the broader cellular impact of a compound beyond its direct molecular targets.

The methodology involves integrating high-throughput 'omics' data (such as genomics, transcriptomics, proteomics, and metabolomics) with known pathway network topology. When a chemical compound like Mappicine interacts with a protein in a signaling pathway, it can alter the protein's activity, leading to downstream changes in gene expression levels or other cellular responses. By comparing these observed changes with established pathway activity signatures, researchers can assess the likelihood that specific pathways are perturbed by the compound.

Pathway perturbation analysis is instrumental in understanding disease pathophysiology, developing therapeutic strategies, predicting polypharmacological effects, elucidating synergistic mechanisms, and confirming target engagement. Tools like PathwayMind, for example, employ graph and evidence-based approaches to enrich and prioritize molecular pathways, providing insights into the molecular involvement and regulatory mechanisms within biological systems.

Computational Approaches in Mechanism Elucidation

Computational approaches play an increasingly vital role in modern drug discovery and in deciphering the intricate mechanisms of action of bioactive compounds. These methods offer efficient and cost-effective solutions for identifying potential drug candidates and optimizing their properties nih.govwikipedia.org. Key computational techniques employed include molecular docking, virtual screening, and the application of artificial intelligence (AI) and machine learning (ML) wikipedia.org. These methodologies enable researchers to analyze large datasets, predict drug-target interactions, and explore chemical and biological spaces more effectively wikipedia.orgreadthedocs.io. Furthermore, network pharmacology modeling is utilized to gain a system-level understanding of how ligand-receptor interactions influence signaling pathways and to identify new drug targets nih.gov. While specific detailed computational studies directly elucidating the biological mechanism of Mappicine itself are not extensively highlighted in the provided literature, such approaches, including DFT investigations and molecular docking, have been conducted in the broader context of synthesizing and evaluating Mappicine and related compounds fishersci.ca. This suggests that computational tools are integral to understanding the structure-function relationships and potential biological targets of natural products like Mappicine and its analogs citeab.com.

Preclinical Biological Activity and Therapeutic Potential

In Vitro Bioactivity Assays

In vitro assays are foundational in characterizing the biological effects of Mappicine (B1196981) and its analogues, providing insights into their cellular and molecular interactions.

Cell-Based Assays (e.g., Cytotoxicity on Cancer Cell Lines, Antiviral Activity)

Mappicine and its derivatives have demonstrated notable activity in various cell-based assays, particularly concerning cytotoxicity against cancer cell lines and broad-spectrum antiviral effects.

Cytotoxicity on Cancer Cell Lines Studies evaluating the cytotoxicity of Mappicine and its AB ring core analogues have shown selective activity against certain cancer cell lines. For instance, compound 5e, an AB ring core analogue of Mappicine, exhibited good cytotoxic activity against both HeLa (human cervical cancer) and Vero (African green monkey kidney) cell lines. Another analogue, compound 5a, displayed moderate cytotoxicity against HeLa cells. An IC50 value below 50 µg/mL was considered indicative of active cytotoxicity in these assays. wikipedia.org

Table 1: Cytotoxic Activity of Mappicine Analogues

| Compound | Cell Line | Activity (IC50) | Notes |

| Mappicine 5e | HeLa | Good | IC50 < 50 µg/mL wikipedia.org |

| Mappicine 5e | Vero | Good | IC50 < 50 µg/mL wikipedia.org |

| Mappicine 5a | HeLa | Moderate | IC50 < 50 µg/mL wikipedia.org |

Antiviral Activity Mappicine and its related compounds have shown significant antiviral potential. Mappicine ketone (also known as nothapodytine B) has demonstrated strong selective activity against herpes viruses, including Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2), even against acyclovir-resistant strains. It also exhibits activity against human cytomegalovirus (HCMV). citeab.comrcaap.ptfishersci.ca

Furthermore, certain analogues of Mappicine have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT)-associated RNase H, an essential enzyme for retroviral replication. Mappicine 756, a specific analogue, showed very good antiviral activity against the wild-type HIV-1 IIIB strain with an EC50 of 2.5 µM. Notably, this compound exhibited minimal cytotoxicity in several cell lines and maintained its activity against HIV strains resistant to established antiretroviral drugs such as nevirapine, delavirdine, and efavirenz. csic.es The synthesis of A-ring deleted analogues of mappicine ketone has also been pursued to delineate the minimal structural requirements for its antiviral effects. nih.gov

Table 2: Antiviral Activity of Mappicine and Analogues

| Compound / Analogue | Target Virus/Enzyme | Key Findings |

| Mappicine ketone | HSV-1, HSV-2, HCMV | Strong selective activity, including against acyclovir-resistant strains citeab.comrcaap.ptfishersci.ca |

| Mappicine 756 | HIV-1 RT-associated RNase H (WT HIV-1 IIIB strain) | Potent inhibition (EC50 2.5 µM), low cytotoxicity, retained activity against resistant strains csic.es |

Enzyme-Based Assays for Target Engagement

Enzyme-based assays are critical for understanding how Mappicine and its analogues interact with specific biological targets. High-throughput screening using fluorescence-based assays has been instrumental in identifying Mappicine analogues as inhibitors of HIV-1 RT-associated RNase H. csic.es These assays confirm the direct interaction between the compound and its intended enzymatic target.

Methods for assessing target engagement in living systems include measuring changes in substrate or product levels of the enzyme, as well as more advanced techniques like activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA). These approaches help validate that the compound reaches its target within the cellular environment and modulates its function as hypothesized.

Antioxidant Activity

Mappicine and its AB ring core derivatives have been investigated for their antioxidant properties. These compounds have demonstrated the ability to scavenge free radicals, a key mechanism of antioxidant action. Specifically, assays utilizing DPPH (1,1-diphenyl-2-picryl hydrazine) have shown that the AB ring core of Mappicine can quench DPPH free radicals, leading to a decrease in absorbance at 517 nm, indicative of antioxidant potential. wikipedia.org Compound 5e, an AB ring core analogue, exhibited good antioxidant activity, which was attributed to the presence of a -OCH3 group in its aromatic ring, enhancing its radical inhibition capacity. wikipedia.org

In Vivo Preclinical Efficacy Studies (Animal Models)

In vivo preclinical efficacy studies using animal models are vital for assessing the therapeutic potential of compounds in a complex biological system, bridging the gap between in vitro findings and human application.

Selection of Relevant Animal Models for Disease States

The selection of appropriate animal models is a critical step in preclinical development. This process is guided by the similarities between the animal species and humans in terms of pharmacodynamics (how the drug affects the body), pharmacokinetics (how the body affects the drug), physiology, and pathophysiology of the disease being studied. For infectious diseases, animal models are essential for understanding the intricate host-pathogen interactions and the temporal progression of the disease. While primates offer a closer resemblance to human disease presentation, mice are frequently used for initial drug testing due to their practical advantages, including availability and ease of use in standardized laboratory settings.

Assessment of Therapeutic Effects in Disease Models (e.g., Antitumor, Antiviral)

Antiviral Effects Mappicine has been identified as a potential agent in AIDS chemotherapy. wikipedia.org Its analogue, mappicine ketone, has shown strong and selective activity against various herpes viruses and human cytomegalovirus in preclinical studies, suggesting its potential for in vivo antiviral applications. citeab.comrcaap.ptfishersci.ca In general, in vivo assessment of antiviral compounds in animal models involves measuring reductions in viral load, alleviation of disease symptoms, and improvements in host health parameters. For example, studies on other broad-spectrum antiviral compounds like molnupiravir (B613847) have demonstrated their ability to reduce viral replication and infectious viral loads in lung tissues of infected mouse models, alongside improvements in disease symptoms. These types of studies provide crucial evidence for the in vivo efficacy of antiviral agents.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects

Elucidation of Key Pharmacophoric Features

A pharmacophore represents an abstract description of the essential molecular features required for a ligand to be recognized by a biological macromolecule and to elicit or block a specific biological response. wikipedia.org These critical features are typically depicted as geometric entities and commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), positively ionizable groups (PI), negatively ionizable groups (NI), aromatic rings (AR), and exclusion volumes (XVOL). nih.govresearchgate.net The primary objective of pharmacophore modeling is to identify these features and their precise spatial arrangement necessary for optimal interaction with a particular biological target. nih.govijpsonline.comslideshare.net While general principles of pharmacophore elucidation are well-established, specific detailed pharmacophoric features for Mappicine (B1196981) are not explicitly delineated in the provided literature. However, Mappicine's reported antitumour, antileukaemic, and antiviral activities strongly imply that specific structural elements and their spatial organization are crucial for its interaction with relevant biological targets. arkat-usa.orgniscpr.res.inresearchgate.netresearchgate.net

Impact of Structural Modifications on Biological Activity

Systematic structural modifications are a primary tool in medicinal chemistry to fine-tune a compound's properties, including its potency, selectivity, and pharmacokinetic characteristics. pharmacologymentor.com For Mappicine, research has focused on the impact of alterations to its core structure and the synthesis of various derivatives. Studies have specifically reported on the chemistry and bioactivity of the AB ring core of Mappicine and its analogues, evaluating their antioxidant, hemolytic, and cytotoxic activities. arkat-usa.org A notable derivative, Mappicine ketone (also known as Nothapodytine B), which is an oxidized form of Mappicine and an E-ring decarboxylated analogue of Camptothecin (B557342), has been identified as a significant antiviral lead compound. researchgate.netresearchgate.netncl.res.in Mappicine ketone demonstrates activity against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Cytomegalovirus (HCMV), underscoring the profound effect that structural changes can have on the biological profile of Mappicine and its related compounds. researchgate.netresearchgate.net

Stereochemical Influences

Stereochemistry, which describes the precise three-dimensional arrangement of atoms within a molecule, can significantly influence its biological activity and its specific interactions with biological targets. nih.govnih.gov For Mappicine, spectroscopic analysis, particularly Circular Dichroism (CD) spectroscopy, has been utilized to suggest the (S)-configuration at its C-20 asymmetric center. niscpr.res.in The stereoselective synthesis of Mappicine from Camptothecin has also been reported, emphasizing the importance of controlling the exact spatial arrangement of atoms during the synthetic process to achieve the desired biological profile. niscpr.res.in General studies on stereochemical SAR (S-SAR) for other compounds, such as Tetrahydrolipstatin, demonstrate that different stereoisomers can exhibit a wide range of inhibitory activities, underscoring that stereochemistry plays a significant modulating role in biological potency. nih.gov While specific quantitative data for Mappicine's various stereoisomers are not provided in the current literature, the identification of its C-20 configuration and the emphasis on stereoselective synthesis strongly suggest that this aspect is critical for its biological function and activity.

Lead Optimization Strategies

Design Principles for Improved Potency and Selectivity

The design principles for improving the potency and selectivity of lead compounds are central to successful lead optimization. Enhancing potency involves strengthening the interaction between the compound and its biological target. This is frequently achieved through structure-based drug design, where the chemical structure of the lead compound is systematically modified to improve its binding affinity. patsnap.com Techniques such as molecular docking and 3D modeling are instrumental in visualizing these interactions and guiding precise structural modifications. patsnap.com

Improving selectivity is equally crucial to minimize off-target effects and reduce potential adverse reactions. This is accomplished by refining the molecular structure to increase its specificity for the intended biological target, thereby reducing undesirable interactions with other biomolecules. patsnap.com Strategies for achieving this include scaffold hopping, where the core structure of the lead compound is replaced with a new scaffold, fragment-based design, which builds molecules from small, active fragments, and bioisosteric replacement, which involves substituting a functional group with a bioisosteric equivalent to improve properties while maintaining or enhancing activity. numberanalytics.com For Mappicine, as an identified antiviral lead compound, lead optimization efforts would inherently focus on applying these design principles to achieve superior potency and selectivity against its specific viral targets, such as HSV-1, HSV-2, and HCMV. researchgate.netresearchgate.net

Rational Design Based on Target Interactions

Rational design in medicinal chemistry involves the deliberate design of chemical compounds based on knowledge of the biological target's structure and function nih.gov. This approach leverages detailed information about a target's binding site, including its shape, electrostatic properties, and key amino acid residues, to design ligands that can interact with it specifically and potently acs.org. The goal is to create molecules that exhibit desired biological activity by optimizing their interactions with the target, often leading to improved potency, selectivity, and pharmacokinetic properties researchgate.net. This method can involve techniques such as structure-based drug design, where crystal structures or computational models of the target are used to guide the modification of existing compounds or the de novo design of new ones acs.orgbiorxiv.org.

While rational design is a powerful strategy in drug discovery, specific detailed research findings or data tables pertaining to the rational design of Mappicine based on its target interactions were not identified in the available literature.

High-Throughput Screening in SAR Development

High-Throughput Screening (HTS) is a widely used method in the early phases of lead discovery, involving the rapid and automated testing of large libraries of compounds against a specific biological target or cellular phenotype evotec.com. HTS campaigns can screen hundreds of thousands or even millions of compounds, identifying potential "hits" that show binding or activity evotec.compharmasalmanac.com. The data generated from HTS is invaluable for guiding future compound selection, hit expansion, and the initial development of Structure-Activity Relationships evotec.com.

HTS plays a critical role in SAR development by providing large datasets that inform medicinal chemistry efforts pharmasalmanac.com. Researchers can quickly assess the SAR of hit compounds, facilitating the rapid optimization of properties such as potency and selectivity pharmasalmanac.com. This ability to generate high-quality, large-scale data accelerates the refinement of lead compounds, reducing the time and resources required to advance potential therapies pharmasalmanac.com. Preliminary SAR information can be extracted from HTS data, which helps in prioritizing and selecting hits for further evaluation by estimating their chemical optimization potential nih.gov.

Despite the general importance of HTS in SAR development, specific information or detailed research findings regarding the application of high-throughput screening in the SAR development of Mappicine were not found in the reviewed sources.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of Mappicine (B1196981) has been achieved through partial synthesis from camptothecin (B557342) and also via total synthesis rsc.orglookchem.comrsc.org. However, the development of novel synthetic routes that offer enhanced efficiency and sustainability remains a critical area for future research merckgroup.com. Current challenges in chemical synthesis often involve the number of steps, obtained yield, purity, and the feasibility of subsequent steps acs.org.

One promising approach demonstrated for Mappicine analogues is fluorous mixture synthesis, which has shown efficiency advantages in preparing large libraries of compounds by addressing separation and identification challenges nih.gov. This method involves pairing organic substrates with fluorous tags of different chain lengths, allowing for mixed-reaction processes followed by demixing through fluorous chromatography nih.gov. Such innovative strategies can significantly streamline the production of Mappicine and its derivatives.

Deeper Mechanistic Insights into Molecular Interactions and Cellular Pathways

While Mappicine has demonstrated various biological activities, a comprehensive understanding of its precise molecular interactions and the cellular pathways it modulates is essential for its rational development as a therapeutic agent nih.govmdpi.com. Mappicine's structural similarity to camptothecin, which is known to inhibit the nuclear protein Topoisomerase I (Topo I), suggests that investigating its interaction with Topo I and other related enzymes could be a key research direction lookchem.comnih.gov.

Research has shown that the AB ring core of Mappicine derivatives exhibits free radical scavenging properties, indicating antioxidant activity, and demonstrates cytotoxicity against human HeLa and Vero cell lines arkat-usa.org. This suggests that Mappicine may exert its effects through multiple cellular mechanisms, including oxidative stress modulation and direct cytotoxic pathways. Future studies should employ advanced biochemical and cell biology techniques, such as target identification assays, proteomics, and transcriptomics, to identify the specific protein targets and downstream signaling cascades affected by Mappicine zu.edu.pkresearchgate.net. Elucidating these intricate molecular details will enable the design of more potent and selective Mappicine analogs with optimized therapeutic profiles.

Exploration of Mappicine Derivatives for Undiscovered Biological Activities

The exploration of Mappicine derivatives represents a significant avenue for discovering novel biological activities and improving existing ones scienceopen.comharvard.edureadthedocs.io. The ability to synthesize a large library of Mappicine analogues, as demonstrated by the 560-compound library prepared using fluorous mixture synthesis, provides a strong foundation for extensive structure-activity relationship (SAR) studies nih.gov.

Given that Mappicine is a natural product and a derivative of camptothecin, a compound from which numerous derivatives with diverse biological activities have been generated, there is substantial potential for Mappicine derivatives to exhibit a broader spectrum of therapeutic effects beyond its currently reported antitumour, antileukaemic, and anti-AIDS properties arkat-usa.orgnih.govscienceopen.com. Future research should focus on systematically modifying the Mappicine scaffold to generate a diverse array of analogs. These analogs can then be screened through high-throughput assays against a wide range of disease targets, including various types of cancer, infectious diseases, and inflammatory conditions. This systematic exploration, guided by computational predictions and mechanistic insights, could uncover previously undiscovered biological activities and lead to the development of highly potent and selective therapeutic candidates scienceopen.comharvard.edu.

Integration of Advanced Computational and In Vitro Models for Drug Discovery

The integration of advanced computational and in vitro models is crucial for accelerating the drug discovery process for Mappicine nih.gov. Computational modeling, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses, can predict Mappicine's interactions with potential biological targets, its pharmacokinetic properties, and its toxicity profile zu.edu.pknih.gov. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by enabling virtual screening of large chemical libraries and prioritizing promising candidates for experimental validation zu.edu.pkreadthedocs.iotexilajournal.com.

Simultaneously, the development and utilization of sophisticated in vitro models, such as organ-on-a-chip systems and 3D cell cultures, can provide more physiologically relevant data compared to traditional 2D cell cultures readthedocs.io. These human-relevant wet lab models, when combined with predictive computational tools, have the potential to dramatically improve clinical success rates in drug development readthedocs.io. Future research should focus on developing and integrating these advanced computational and in vitro platforms specifically tailored for Mappicine research, allowing for a more accurate prediction of its efficacy and safety in human systems before costly in vivo studies.

Addressing Challenges in Preclinical Development (e.g., Bioavailability, Efficacy in Complex Models)

A significant hurdle in drug development is the high failure rate during preclinical and clinical stages, often attributed to poor drug-like properties, including insufficient bioavailability and lack of efficacy in relevant disease models texilajournal.compatheon.com. Bioavailability, defined as the fraction of an administered dose that reaches systemic circulation, is a critical determinant of a drug's therapeutic efficacy mdpi.comnih.gov. A substantial percentage of new chemical entities face challenges related to poor solubility and low bioavailability mdpi.com.

For Mappicine, future research must address potential challenges in preclinical development, particularly concerning its bioavailability and efficacy in complex in vivo models. Strategies to enhance bioavailability include innovative formulation approaches, rational structural modifications to improve solubility and permeability, and the application of artificial intelligence in drug design mdpi.comnih.govijbs.com. This could involve developing novel delivery systems or modifying the chemical structure of Mappicine to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, testing Mappicine's efficacy in more complex and physiologically relevant animal models that closely recapitulate human disease conditions is paramount texilajournal.com. This includes patient-derived xenograft (PDX) models for cancer research or other advanced models for infectious diseases where Mappicine has shown promise mdpi.comtexilajournal.com. Addressing these preclinical challenges through a holistic, multidisciplinary approach, with early-stage consideration of ADME properties and patient-centric design, will be crucial for Mappicine's successful translation to clinical trials nih.gov.

Potential for Combination Therapies (e.g., Mappicine analogs with other agents)

Combination therapy, which involves combining two or more individual medicines, has emerged as a promising approach to enhance treatment outcomes by synergistically targeting different disease pathways and mitigating drug resistance abpi.org.uk. The clinical potential of combination therapies is recognized across various diseases, including cancer and infectious diseases.

Given Mappicine's diverse biological activities, including its antitumour, antileukaemic, and potential anti-AIDS properties, exploring its use in combination therapies with other agents is a vital future research direction arkat-usa.org. For instance, in cancer treatment, combining Mappicine or its potent analogs with existing chemotherapeutic agents or targeted therapies could lead to enhanced efficacy, reduced toxicity, and overcome resistance mechanisms mdpi.comabpi.org.uk. Research into combination therapies for acute myeloid leukemia (AML) has shown that certain drug combinations can effectively kill cancer cells while being less toxic to normal cells, highlighting the potential for synergistic effects mdpi.com.

Future studies should focus on identifying synergistic combinations of Mappicine or its optimized analogs with other drugs. This could involve in vitro screening of various drug combinations, followed by in vivo validation in relevant disease models. Understanding the mechanistic basis of any observed synergy will be crucial for rational drug design and clinical translation.

Q & A

Q. What are the standard protocols for synthesizing mappicine derivatives, and how can their purity be validated?

The AB ring core of mappicine derivatives (e.g., compounds 5a-e) is synthesized via microwave-assisted reduction using montmorillonite K-10 as a catalyst. A mixture of 2-chloroquinoline-3-carbaldehydes (4a-e) and sodium borohydride is irradiated (500W, 4–5 minutes) to yield (2-chloroquinolin-3-yl)methanol derivatives. Post-reaction, the catalyst is filtered, and the product is washed with ethyl acetate and saturated NH4Cl to remove unreacted reagents . Purity is validated using FTIR (hydroxyl stretch at 3415 cm⁻¹, absence of aldehyde peaks at ~1750 cm⁻¹), LC-MS, and NMR (e.g., hydroxyl proton signals at 2.27 ppm in compound 5a) .

Q. How are antioxidant activities of mappicine derivatives experimentally assessed?

Antioxidant activity is measured via DPPH radical scavenging assays. Compounds (0.1–0.2 mM) are mixed with 0.15 mM DPPH in ethanol, incubated in darkness for 30 minutes, and optical density is measured at 517 nm. A decrease in absorbance correlates with increased radical scavenging. For example, compound 5e shows superior activity due to electron-donating -OCH₃ groups on the aromatic ring, while -CH₃ substituents (e.g., 5a, 5d) reduce efficacy .

Advanced Research Questions

Q. How can conflicting hemolytic and cytotoxic activity data among mappicine derivatives be systematically resolved?

Discrepancies in bioactivity (e.g., 5d showing high hemolysis but low cytotoxicity, versus 5e with strong cytotoxicity but moderate hemolysis) require multivariate analysis. Nonlinear regression is used to calculate EC50 (hemolysis) and IC50 (cytotoxicity) values with 95% confidence intervals. For instance, 5d’s EC50 <250 µg/mL classifies it as hemolytic, while 5e’s IC50 <50 µg/mL defines its cytotoxicity. Structural factors (e.g., substituent electronegativity, steric effects) must be cross-analyzed with in vitro results to identify structure-activity relationships .

Q. What methodologies optimize the synthesis of fluorinated mappicine derivatives for biomedical labeling?

Fluorinated derivatives are synthesized via biphasic reactions using pyridines, allyl bromides, and isocyanates. Fluorine tags are introduced via KI and BBr3 reactions, followed by preparative HPLC for separation (flow rate adjusted by total fluorine content). Silica gel chromatography and HF-pyridine deprotection yield >90% pure compounds. Yield optimization (1–2 mg to >2 mg) depends on reaction stoichiometry and solvent polarity gradients .

Q. How can the reproducibility of mappicine’s biological assays be enhanced across laboratories?

Standardization is critical:

- Antioxidant assays : Use fresh DPPH solutions, control light exposure, and calibrate spectrophotometers with reference standards .

- Hemolysis/cytotoxicity : Adopt NIH guidelines for RBC preparation (e.g., Tris-HCl buffer pH 7.4, 2% cell suspensions) and validate cell lines (HeLa/Vero) via STR profiling. Statistical reporting must include nonlinear regression parameters and confidence intervals .

Q. What strategies mitigate catalyst deactivation in montmorillonite K-10-mediated mappicine synthesis?

Catalyst recyclability is tested by reactivating montmorillonite K-10 at 120°C for 2 hours post-reaction. FTIR and surface area analysis (BET) confirm structural integrity. After three cycles, a <10% yield drop indicates minor deactivation, attributed to sodium borohydride residue adsorption. Alternative activation methods (e.g., microwave drying) are under investigation .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in mappicine studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Report 95% confidence intervals and R² values to quantify goodness-of-fit. For comparative studies (e.g., 5a vs. 5e), apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05). Data should comply with NIH preclinical reporting standards .

Q. How should conflicting NMR data for mappicine derivatives be interpreted?

Signal discrepancies (e.g., variable hydroxyl proton shifts) may arise from solvent polarity or hydrogen bonding. Confirm assignments via 2D NMR (COSY, HSQC) and compare with computational simulations (DFT). For example, 5a’s hydroxyl proton at 2.27 ppm (singlet) is confirmed via HSQC correlations with adjacent carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.